molecular formula C7H9NO B1295691 2-(Methoxymethyl)pyridine CAS No. 23579-92-2

2-(Methoxymethyl)pyridine

Cat. No. B1295691
CAS RN: 23579-92-2
M. Wt: 123.15 g/mol
InChI Key: QDTSINVSGKAPBV-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)pyridine is a heterocyclic compound that features a pyridine ring, a six-membered aromatic ring with one nitrogen atom, substituted with a methoxymethyl group. This structural motif is found in various chemical compounds and can participate in numerous chemical reactions due to the presence of the reactive methoxy group and the pyridine nitrogen.

Synthesis Analysis

The synthesis of compounds related to 2-(methoxymethyl)pyridine can involve various strategies. For instance, the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid leads to the formation of 2-hydroxypyrazolo[1,5-a]pyridine, which upon methylation with diazomethane or dimethyl sulfate can give derivatives such as 2-methoxypyrazolo[1,5-a]pyridine . Additionally, the synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine, such as 2,6-bis{[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}pyridine, involves the use of chiral auxiliaries and can be used to study equilibrium behavior in solution and complex formation with metals like copper .

Molecular Structure Analysis

The molecular structure of compounds containing the 2-(methoxymethyl)pyridine moiety can be elucidated using techniques such as X-ray crystallography and spectroscopy. For example, the crystal structure of a compound with a related pyridine derivative was determined to be triclinic with specific space group parameters, and theoretical calculations were performed using Hartree-Fock and Density Functional Theory methods to compare with experimental data . Similarly, the structures of nickel(II) cubane compounds derived from pyridine-2-methoxide were characterized, revealing a tetrameric cubane structure with octahedrally coordinated nickel(II) atoms .

Chemical Reactions Analysis

Chemical reactions involving 2-(methoxymethyl)pyridine derivatives can lead to the formation of various complex structures. For instance, the reaction of a pyridine derivative with silver(I) results in the self-assembly of a cyclic metalladecapyridine, which features a quadruply branched metallamacrocycle . The UV-irradiation of methyl 4-pyridinecarboxylate in methanol can lead to methoxylation at different positions on the pyridine ring depending on the presence of oxygen or nitrogen . Furthermore, the synthesis of heteroarylpyrimidines via Suzuki cross-coupling reactions can be achieved using pyrimidylboronic acid derivatives, including those with a methoxy group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(methoxymethyl)pyridine derivatives can be influenced by various substituents and the environment. For example, the optical properties of some pyridine derivatives were investigated using UV–vis absorption and fluorescence spectroscopy, and the effects of substituents on the emission spectra were interpreted . The magnetic properties of nickel(II) cubane compounds derived from pyridine-2-methoxide were studied, showing ferromagnetic behavior and fitting the data to a Hamiltonian model to obtain magnetic parameters .

Scientific Research Applications

As for “2-(Methoxymethyl)pyridine” specifically, it is a chemical compound with the linear formula C7H9NO . It’s used in various scientific research applications, but the exact details of its use, including the methods of application or experimental procedures, and the results or outcomes obtained, are not readily available in the sources I have access to.

  • Chemical Synthesis

    • “2-(Methoxymethyl)pyridine” is also used in chemical synthesis . It’s a valuable compound in the production of other chemicals . Again, the specific details of its use, including the methods of application or experimental procedures, and the results or outcomes obtained, are not readily available .
  • Chemical Synthesis

    • “2-(Methoxymethyl)pyridine” is also used in chemical synthesis . It’s a valuable compound in the production of other chemicals . Again, the specific details of its use, including the methods of application or experimental procedures, and the results or outcomes obtained, are not readily available .
  • Flow Synthesis

    • “2-(Methoxymethyl)pyridine” might be used in flow synthesis . Flow synthesis is a technique used in chemistry where reactions are run in a continuously flowing stream rather than in batch production . In this method, pumps move fluid into a tube, and where tubes join one another, the fluids contact one another . A typical example of a flow reaction would be the creation of a dilute solution of a diazonium salt from an aniline, sodium nitrite and hydrochloric acid .

properties

IUPAC Name

2-(methoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-9-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTSINVSGKAPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291485
Record name 2-(methoxymethyl)pyridine
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)pyridine

CAS RN

23579-92-2
Record name 2-(Methoxymethyl)pyridine
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Record name NSC 75841
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Record name 23579-92-2
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Record name 2-(methoxymethyl)pyridine
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Record name Pyridine, 2-(methoxymethyl)
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Synthesis routes and methods I

Procedure details

2-(Chloromethyl)pyridine hydrochloride (16.3 g., 0.1 mole) is dissolved in 100 ml. of methanol. Freshly prepared sodium methoxide (5 g., 0.22 mole of sodium dissolved in 150 ml. of methanol) is added dropwise. The resulting mixture is heated at reflux for 18 hours, then filtered. The filtrate is concentrated. Water and ether are added, the aqueous phase is extracted with ether and the combined ethereal phases are washed with water and saturated aqueous sodium chloride, then dried over magnesium sulfate, concentrated and distilled to give 2-(methoxymethyl)pyridine.
Quantity
16.3 g
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150 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Also, 2-(methoxymethyl)pyridine is prepared by the following alternative procedure. A mixture of 10.9 g. of 2-pyridinemethanol and 2.4 g. of sodium hydride in 50 ml. of dimethylsulfoxide is warmed on a steam bath for 15 minutes, then cooled to room temperature. Methyl iodide (14.2 g.) is added and then the mixture is heated at 40°C. for 1 hour. Water (150 ml.) is then added and the mixture is extracted with ether. The extracts are dried, concentrated and distilled to give 2-(methoxymethyl)pyridine.
Quantity
0 (± 1) mol
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Reaction Step One
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14.2 g
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Reaction Step Four
Name
Quantity
150 mL
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Reaction Step Five

Synthesis routes and methods III

Procedure details

Alternatively, 0.1 mole of 2-(chloromethyl)pyridine and 0.11 mole of sodium methoxide are used in the above procedure to give 2-(methoxymethyl)pyridine.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
X Chen, P Chen, J Zhang, S Zhang… - Journal of Coordination …, 2018 - Taylor & Francis
… and a new peak appeared at −736 ppm for 2-methoxymethyl pyridine {assigned to [OV(O 2 ) … 2-methoxymethyl pyridine (2) > 2-ethoxymethyl pyridine (3) > 2-propoxymethyl pyridine (4). …
Number of citations: 4 www.tandfonline.com
L Canovese, L Cattalini, G Marangoni… - Journal of the Chemical …, 1985 - pubs.rsc.org
The kinetics of the displacement of pyridine-2-methanol (N–OH) from dichloro(pyridine-2-methanolato)gold(III), [Au(N–O)Cl2], have been studied in 5% aqueous methanol at 25 C. In …
Number of citations: 8 pubs.rsc.org
PH Dang, TH Tran, TH Le, TNV Do… - Natural Product …, 2023 - Taylor & Francis
In our antioxidant screening of some Vietnamese plant extracts, the CHCl 3 -soluble fraction from Calotropis gigantea (L.) WTAiton flowers showed moderate DPPH free radical …
Number of citations: 1 www.tandfonline.com
C Moberg, U Bremberg, K Hallman… - Pure and Applied …, 1999 - degruyter.com
2-(1-Hydroxyalkyl)-6-oxazolyl-and 2-(1-alkoxyalkyl)-6-oxazolylpyridines serve as versatile ligands in the palladium-catalyzed allylic substitution of rac-1, 3-diphenyl-2-propenyl acetate …
Number of citations: 31 www.degruyter.com
Y Tang, Z Du, M Li, W Wang, Y Xiao - Catalysis Communications, 2020 - Elsevier
Catalytic oxidation of alcohols containing heteroatoms with molecular oxygen is usually rather challenging, as transition metal catalysts are easily deactivated by heteroatoms. In …
Number of citations: 3 www.sciencedirect.com
T Gosavi, C Wagner, H Schmidt, D Steinborn - Journal of organometallic …, 2005 - Elsevier
The dinuclear platina-β-diketone [Pt 2 {(COMe) 2 H} 2 (μ-Cl) 2 ] (1) was found to react with 2-(ROCH 2 )C 5 H 4 N (R= Me, 2a; H, 2b) yielding a cationic mononuclear platina-β-diketone […
Number of citations: 16 www.sciencedirect.com
BM Trost, DA Thaisrivongs - Journal of the American Chemical …, 2009 - ACS Publications
We report a new method for the highly regio-, diastereo-, and enantioselective palladium-catalyzed allylic alkylation of 2-substituted pyridines that allows for the formation of homoallylic …
Number of citations: 151 pubs.acs.org
G Marangoni, B Pitteri, G Annibale, M Bortoluzzi - 2006 - Wiley Online Library
The kinetics of ring opening and displacement of the bidentate chelate ligand from dichloro[pyridine‐2‐(α‐methoxymethanolato)]gold(III) [Au(N–O)Cl 2 ] (1) have been studied …
PO Norrby, K Wärnmark, B Åkermark… - Journal of …, 1995 - Wiley Online Library
… To test the validity of the methods employed, the rotational barrier in 2methoxymethyl pyridine (5) was determined by high-level ab initio calculations as well as the unoptimized and …
Number of citations: 21 onlinelibrary.wiley.com
JA Maga - Journal of Agricultural and Food Chemistry, 1981 - ACS Publications
Numerous types of heterocyclic compounds have been associated with the flavor properties of food. However, one such class that has received comparatively little at-tention is the …
Number of citations: 92 pubs.acs.org

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